molecular formula C12H15NOS B13261997 3-(Thiophene-3-carbonyl)-8-azabicyclo[3.2.1]octane

3-(Thiophene-3-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B13261997
M. Wt: 221.32 g/mol
InChI Key: CRUAONOLWSHZOP-UHFFFAOYSA-N
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Description

3-(Thiophene-3-carbonyl)-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with a thiophene ring attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophene-3-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration and Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophene-3-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(Thiophene-3-carbonyl)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophene-3-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophene-3-carbonyl)-8-azabicyclo[3.2.1]octane is unique due to its combination of a thiophene ring with a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

8-azabicyclo[3.2.1]octan-3-yl(thiophen-3-yl)methanone

InChI

InChI=1S/C12H15NOS/c14-12(8-3-4-15-7-8)9-5-10-1-2-11(6-9)13-10/h3-4,7,9-11,13H,1-2,5-6H2

InChI Key

CRUAONOLWSHZOP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)C(=O)C3=CSC=C3

Origin of Product

United States

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